Urazole
Overview
Description
Mechanism of Action
Target of Action
Urazole primarily targets bacterial DNA. It binds to the DNA, leading to the formation of cross-links, which disrupts the normal function of the DNA. This action is particularly effective against bacterial cells, making this compound a potent antibacterial agent .
Mode of Action
Upon binding to bacterial DNA, this compound induces cross-links that interfere with DNA replication and transcription. This disruption leads to a high rate of mutations within the bacterial chromosome, ultimately inhibiting bacterial growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway. By binding to DNA and causing cross-links, this compound prevents the normal replication process, leading to cell cycle arrest and apoptosis in bacterial cells. This action also affects protein synthesis, as the transcription of essential genes is hindered .
Pharmacokinetics
This compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME) properties:
These properties impact its bioavailability, ensuring that sufficient concentrations reach the target sites to exert its antibacterial effects.
Result of Action
At the molecular level, this compound’s binding to DNA results in the inhibition of DNA replication and transcription. This leads to a cascade of cellular effects, including the accumulation of mutations, cell cycle arrest, and ultimately, cell death. At the cellular level, this results in the effective elimination of bacterial pathogens .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence this compound’s action, efficacy, and stability. For instance, extreme pH levels can affect the stability of this compound, reducing its effectiveness. Similarly, high temperatures can accelerate the degradation of the compound. The presence of other substances, such as certain ions or organic compounds, can also interact with this compound, potentially enhancing or inhibiting its antibacterial activity .
Biochemical Analysis
Biochemical Properties
Urazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound derivatives have been shown to inhibit heat shock protein 72 (HSP-72), which is involved in stress responses . Additionally, this compound can form complexes with metal ions, which can further interact with biomolecules, affecting their function . These interactions highlight the versatility of this compound in modulating biochemical pathways.
Cellular Effects
This compound impacts various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound-Au nanoclusters have been used for mitochondrial imaging in cancer cells, indicating its potential in targeting specific cellular compartments . Moreover, this compound-containing hydrogels have shown biocompatibility and potential for biomedical applications . These effects underscore the importance of this compound in cellular biology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their activity. For instance, this compound derivatives can inhibit enzyme activity by forming stable complexes with metal ions . Additionally, this compound can undergo pyrolysis, releasing gases such as HNCO, N2, NH3, CO2, and N2O, which can further interact with biomolecules . These molecular interactions highlight the multifaceted nature of this compound’s biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its degradation products can influence long-term cellular function. For example, this compound radicals can form dimers in solution, which can dissociate back into radicals over time . This equilibrium between radicals and dimers can affect the overall activity of this compound in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can interact with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels . Additionally, this compound derivatives can undergo various metabolic transformations, leading to the formation of biologically active compounds . These interactions underscore the role of this compound in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, this compound-Au nanoclusters have been shown to target mitochondria in cancer cells, indicating its potential for targeted drug delivery . These transport and distribution mechanisms are crucial for the effective use of this compound in biomedical applications.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound derivatives can localize to the mitochondria, where they can exert their effects on cellular respiration and energy production . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: Urazole can be synthesized through various methods. One common approach involves the reaction of aniline derivatives with ethyl chloroformate to form carbamate derivatives, which then react with ethyl carbazide to yield semicarbazides. These semicarbazides cyclize to form urazoles . Another method involves the use of diphenyl carbonate and a wide range of amines to produce urazoles in a solvent-free, high-yielding, and equimolar manner .
Industrial Production Methods: Industrial production of this compound often employs bulk synthesis methods. For example, the synthesis of butyl, cyclohexyl, or benzyl this compound can be performed in a one-pot fashion, resulting in yields between 87% and 96% . This method is particularly suitable for large-scale production due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions: Urazole undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its stability and reactivity, making it a versatile compound in organic synthesis.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form triazolinediones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted urazoles.
Major Products: The major products formed from these reactions include triazolinediones, substituted urazoles, and other nitrogen-containing heterocycles .
Scientific Research Applications
Urazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Triazolinediones: These compounds are closely related to urazole and share similar reactivity and stability.
Uniqueness: this compound is unique due to its ability to form stable radicals and its versatility in various chemical reactions. Its stability and reactivity make it a valuable compound in both academic research and industrial applications .
Properties
IUPAC Name |
1,2,4-triazolidine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O2/c6-1-3-2(7)5-4-1/h(H3,3,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDATXMIGEVPXTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=O)NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062920 | |
Record name | 1,2,4-Triazolidine-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3232-84-6 | |
Record name | Urazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3232-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003232846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15394 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1892 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4-Triazolidine-3,5-dione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,4-Triazolidine-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-triazole-3,5-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.797 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | URAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4VGB8C36D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of urazole?
A1: this compound, also known as 1,2,4-triazolidine-3,5-dione, has the molecular formula C2H3N3O2 and a molecular weight of 101.08 g/mol. []
Q2: How can I characterize this compound spectroscopically?
A2: this compound and its derivatives can be characterized using various spectroscopic techniques. Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of the molecule, helping identify specific functional groups. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed insights into the structure and environment of the hydrogen and carbon atoms within the molecule. [, , , ]
Q3: What makes this compound a versatile building block in organic synthesis?
A3: this compound's versatility stems from its unique reactivity profile. The three nitrogen atoms present in this compound exhibit substantial bond-making capabilities, enabling diverse reactions like N-alkylation, N-acylation, and cycloadditions. The acidity of the N-H protons (pKa ~ 5-6) allows for facile deprotonation and subsequent functionalization. [, , ]
Q4: How can this compound be used to synthesize sulfonamide derivatives?
A4: Electrochemical synthesis offers a green route to diverse sulfonamides using this compound. Electrochemical reduction of 4-(4-nitrophenyl)this compound in the presence of arylsulfinic acids leads to a Michael-type addition reaction, forming the desired sulfonamides. This paired electrosynthesis can be controlled by adjusting the electrode potential and using mediators like potassium ferrocyanide. []
Q5: Can this compound be used to prepare heterocyclic compounds?
A5: Absolutely! Urazoles serve as valuable precursors in heterocyclic chemistry. For example, their reaction with benzylidene ketones followed by alcoholysis or aminolysis yields tricyclic oxazolidinone derivatives, which are intriguing heterocyclic systems. This strategy can be further extended to synthesize propellane heteroanalogs and 3-cyanoindole derivatives. []
Q6: How can this compound derivatives be oxidized to triazolinediones?
A6: Various oxidizing agents facilitate the conversion of urazoles to their corresponding triazolinediones. These include:
- Combination of inorganic hydrolysable chloride salts and hydrogen peroxide-urea complex (UHP) in the presence of wet SiO2 []
- N,N,2,3,4,5,6-heptachloroaniline []
- Combination of periodic or iodic acids and sodium nitrite in the presence of wet SiO2 []
- Iodogen under heterogeneous conditions []
- Potassium monopersulfate and sodium nitrite in the presence of wet SiO2 []
- Trichloroisocyanuric acid under heterogeneous and solvent-free conditions []
- Various organic solid acids and sodium nitrite []
Q7: Can urazoles be incorporated into polymers?
A7: Yes, urazoles serve as monomers in synthesizing diverse polymers. For instance, polycondensation of 4-cyclohexylthis compound with aliphatic diacid chlorides like suberoyl chloride or adipoyl chloride yields novel aliphatic polyamides. These reactions can be tuned to produce soluble polymers by controlling monomer concentration and reaction time. []
Q8: Can this compound units be used to fabricate hydrogels?
A8: The inherent acidity of this compound (pKa 5–6) makes it a valuable building block for hydrogel fabrication. Multi-step reactions, often starting with commercially available polyisocyanates, can lead to the formation of this compound-containing hydrogels with desirable properties like high porosity and swelling capacity. These hydrogels show promise as ion-exchange materials and have potential applications in biomedical fields. [, ]
Q9: How are this compound radicals generated and what are their key properties?
A9: this compound radicals are typically generated by the oxidation of urazoles. These nitrogen-centered radicals are known for their interesting reactivity, including their ability to dimerize, forming tetrazane structures via N-N bond formation. The equilibrium between the radical and dimer forms can be influenced by factors like substituents on the this compound ring and reaction conditions. [, , ]
Q10: Can this compound radicals be utilized in dynamic covalent chemistry?
A10: Yes, this compound radicals show promise in dynamic covalent chemistry (DCvC). For example, diradical systems derived from appropriately substituted benzene rings linked to two this compound units exhibit intriguing DCvC behavior. At room temperature, they form polymeric networks with gel-like properties, while at elevated temperatures, they predominantly exist as dimeric molecular cages. []
Q11: How can computational chemistry contribute to understanding this compound chemistry?
A11: Computational techniques provide valuable insights into this compound's structure, reactivity, and properties. Density functional theory (DFT) calculations help optimize molecular geometries, predict vibrational frequencies, and understand electronic properties. These calculations also aid in interpreting experimental data like IR and Raman spectra. [, , ]
Q12: Does this compound have any reported biological activity?
A12: While this compound itself may not have prominent biological activity, some of its derivatives have shown promising results. For example, naphthoquinone–this compound hybrids synthesized using a task-specific ionic liquid catalyst exhibited potent antioxidant and in vitro anticancer activity against various cancer cell lines. []
Q13: Can this compound be used in the modification of biomaterials?
A13: Yes, this compound chemistry can be applied to modify biomaterials. For instance, this compound and glutamate, combined with specific solvents, effectively reduce calcification in glutaraldehyde-fixed bovine pericardium, a material used in medical implants. This treatment significantly decreases calcium and inorganic phosphorus deposition without negatively affecting the material's physical properties. []
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